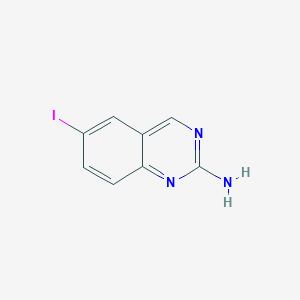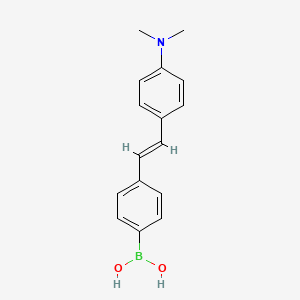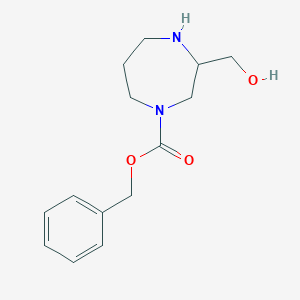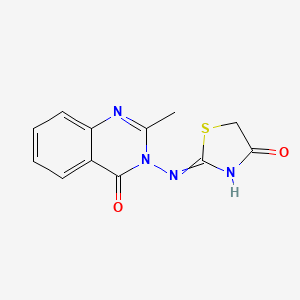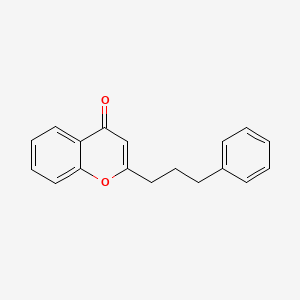
2-(3-Phenylpropyl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylpropyl)-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylpropyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 3-phenylpropyl bromide with 4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3-phenylpropyl)-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-(3-phenylpropyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromanol derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.
科学研究应用
2-(3-phenylpropyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-phenylpropyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
2-(3-phenylpropyl)-4H-chromen-4-one can be compared with other chromone derivatives and phenylpropyl-substituted compounds:
Chromone Derivatives: Compounds like 4H-chromen-4-one and its various substituted forms.
Phenylpropyl-Substituted Compounds: Molecules such as 3-phenylpropylamine and 3-phenylpropyl alcohol.
Uniqueness
The unique combination of the chromone core and the 3-phenylpropyl substituent in 2-(3-phenylpropyl)-4H-chromen-4-one imparts distinct chemical and biological properties
属性
CAS 编号 |
92891-90-2 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
2-(3-phenylpropyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c19-17-13-15(20-18-12-5-4-11-16(17)18)10-6-9-14-7-2-1-3-8-14/h1-5,7-8,11-13H,6,9-10H2 |
InChI 键 |
KJUKBKWWNNLQNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CC(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)



![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)
